Zaltoprofen

Vue d'ensemble

Description

Le zaltoprofène est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé comme analgésique, antipyrétique et anti-inflammatoire. Il est connu pour son inhibition sélective de l’enzyme cyclooxygénase-2 (COX-2) et sa capacité à inhiber les réponses douloureuses induites par la bradykinine sans bloquer les récepteurs de la bradykinine . Le zaltoprofène a été approuvé pour une utilisation au Japon en 1993 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du zaltoprofène implique plusieurs étapes clés. Une méthode comprend la réaction de l’acide 5-(1-propyloïque) 2-thiophényl toluylique avec de l’huile de vitriol et de l’acide phosphorique. Le mélange réactionnel est ensuite traité avec de l’acétate d’éthyle, de la glace et de l’eau à température ambiante. La couche d’acétate d’éthyle est recueillie, lavée avec des solutions saturées de bicarbonate de sodium et de chlorure de sodium, séchée, puis soumise à une distillation et à une concentration. Le produit est cristallisé dans l’acétate d’éthyle et séché pour obtenir du zaltoprofène .

Méthodes de production industrielle : La production industrielle de zaltoprofène suit une voie de synthèse similaire, mais elle est optimisée pour une production à grande échelle. Le processus est conçu pour être simple, respectueux de l’environnement et adapté à la production de masse .

Analyse Des Réactions Chimiques

Types de réactions : Le zaltoprofène subit diverses réactions chimiques, notamment :

Oxydation : Le zaltoprofène peut être oxydé pour former du zaltoprofène S-oxyde.

Réduction : Les réactions de réduction peuvent convertir le zaltoprofène en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou du groupe acide carboxylique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Zaltoprofène S-oxyde.

Réduction : Formes réduites de zaltoprofène.

Substitution : Dérivés halogénés de zaltoprofène.

4. Applications de la recherche scientifique

Le zaltoprofène a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des AINS.

Biologie : Étudié pour ses effets sur les voies inflammatoires et les réponses douloureuses.

Médecine : Utilisé dans des études cliniques pour la gestion de la douleur et le contrôle de l’inflammation.

Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments

Applications De Recherche Scientifique

Pharmacokinetics and Dosage Regimens

Recent studies have focused on the population pharmacokinetics of zaltoprofen, particularly in healthy adults. A study modeled the drug's absorption and distribution, revealing significant variability that could be influenced by genetic polymorphisms in transport proteins. The study simulated different dosage regimens to optimize therapeutic outcomes and minimize side effects, indicating the need for personalized medicine approaches in this compound administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 40.63 L |

| Clearance Rate | 48.55% |

| Half-life | 2-4 hours |

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic effects in both acute and chronic models. In experimental studies, it was found to inhibit paw edema in carrageenan-induced inflammation models, showing comparable efficacy to piroxicam, another NSAID. The effective doses ranged from 10 mg/kg to 20 mg/kg .

Case Study: In Vivo Efficacy

In a comparative study, this compound at doses of 10 mg/kg and 20 mg/kg showed a reduction in paw volume by 19% and 28%, respectively, in acute inflammation models. This efficacy was lower than the positive control (piroxicam) which achieved a 36% reduction .

Applications in Cancer Cachexia

This compound has been investigated for its potential role in managing cancer cachexia , a syndrome characterized by weight loss and muscle wasting. Research indicated that this compound could help alleviate sickness behaviors associated with this condition, suggesting its utility beyond typical pain management .

Treatment of Tumors

A randomized placebo-controlled trial explored this compound's efficacy in patients with tenosynovial giant cell tumors (TGCTs). The study administered this compound at a dose of 480 mg/day over 48 weeks, assessing progression-free rates as a primary outcome. Results indicated that this compound maintained stable disease in a significant percentage of patients .

Table 2: Progression-Free Rates at 48 Weeks

| Group | Progression-Free Rate (%) |

|---|---|

| This compound | 84.0 |

| Placebo | 90.0 |

Drug Repurposing Studies

This compound has also been identified as a candidate for drug repurposing strategies aimed at treating diseases like Chagas disease due to its established safety profile and pharmacological properties. Studies have shown that it exhibits growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Mécanisme D'action

Le zaltoprofène exerce ses effets en inhibant sélectivement l’enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la synthèse des prostaglandines qui contrôlent l’inflammation et la douleur. De plus, le zaltoprofène inhibe les réponses douloureuses induites par la bradykinine sans bloquer les récepteurs de la bradykinine. Ce double mécanisme le rend efficace pour réduire la douleur et l’inflammation .

Composés similaires :

- Flurbiprofène

- Ibuprofène

- Kétoprofène

- Diclofénac

Comparaison : Le zaltoprofène est unique parmi les AINS en raison de son inhibition sélective de la COX-2 et de sa capacité à inhiber les réponses douloureuses induites par la bradykinine sans affecter les récepteurs de la bradykinine. Cette action sélective réduit le risque d’effets secondaires gastro-intestinaux couramment associés aux AINS non sélectifs .

Comparaison Avec Des Composés Similaires

- Flurbiprofen

- Ibuprofen

- Ketoprofen

- Diclofenac

Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without affecting bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Activité Biologique

Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of pain management and inflammation. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. Additionally, it blocks the bradykinin receptors (B2-type), which are involved in pain signaling pathways. This dual action contributes to its effectiveness in reducing pain and inflammation.

- Inhibition of COX-2 : this compound selectively inhibits COX-2, leading to decreased production of pro-inflammatory prostaglandins.

- Bradykinin Receptor Blockade : By blocking B2 receptors, this compound mitigates bradykinin-induced nociception, providing analgesic effects without the gastrointestinal side effects commonly associated with traditional NSAIDs like indomethacin .

Anti-inflammatory and Analgesic Effects

This compound has been shown to possess significant anti-inflammatory properties in various experimental models.

Table 1: Comparison of Anti-inflammatory Effects

Clinical Studies

A randomized placebo-controlled trial evaluated the efficacy of this compound in patients with tenosynovial giant cell tumors (TGCTs). The study involved administering this compound at a dosage of 480 mg/day for 48 weeks.

Table 2: Clinical Trial Results

| Parameter | This compound Group (n=21) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Progression-Free Rate (PFR) | 84.0% | 90.0% | 0.619 |

| Japanese Orthopedic Association Score (baseline vs week 48) | 85.38 vs 93.75 | N/A | 0.027 |

| Severe Adverse Events | 1 (grade 3 hypertension) | N/A | N/A |

The results indicated no significant difference in PFR between groups; however, this compound significantly improved functional outcomes as measured by the Japanese Orthopedic Association score .

Case Studies and Experimental Findings

- Tumor Cell Apoptosis : A study demonstrated that this compound treatment led to significant apoptosis in extraskeletal myxoid chondrosarcoma cells, highlighting its potential as an anticancer agent .

- Pain Response Modulation : Research indicates that this compound effectively inhibits bradykinin-induced pain responses without blocking bradykinin receptors directly, showcasing its unique analgesic mechanism .

- Pharmacokinetics : Despite its therapeutic benefits, this compound exhibits poor oral bioavailability due to low aqueous solubility. Enhancing its bioavailability remains a focus for improving clinical outcomes .

Propriétés

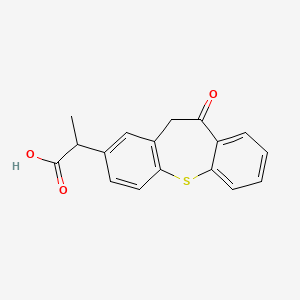

IUPAC Name |

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXFZBHBYYYLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049076 | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74711-43-6 | |

| Record name | Zaltoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaltoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaltoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZALTOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.